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Compound of Interest

Compound Name: lespedezaflavanone H

Cat. No.: B13441916

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-yield total synthesis of
lespedezaflavanone H, a naturally occurring prenylated flavanone with potential biological
activities. The synthesis leverages a rhodium-catalyzed asymmetric C-H insertion and a
selective oxy-Michael reaction as key steps.

Data Presentation
Table 1: Summary of Reaction Steps and Yields
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Abbreviations: Rhz(S-DOSP)2: Bis(N-(dodecylbenzenesulfonyl)prolinato)dirhodium(ll), THF:
Tetrahydrofuran, rt: Room Temperature.

Table 2: Spectroscopic Data for Synthetic
Lespedezaflavanone H
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Technique Data

5 7.35 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz,
2H), 5.97 (s, 1H), 5.40 (dd, J = 12.8, 2.8 Hz,
1H), 5.25 (t, J = 7.2 Hz, 1H), 4.55 (d, J = 11.6

1H NMR (CDCls, 400 MHz) Hz, 1H), 4.20 (d, J = 11.6 Hz, 1H), 3.30 (d, J =
7.2 Hz, 2H), 3.05 (dd, J = 17.2, 12.8 Hz, 1H),
2.80 (dd, J = 17.2, 2.8 Hz, 1H), 1.75 (s, 3H),
1.68 (s, 3H).

0 196.5, 162.8, 162.5, 158.0, 132.5, 130.8,
13C NMR (CDCls, 100 MHz) 128.5, 122.0, 115.8, 108.5, 103.0, 95.5, 79.5,
45.0, 43.5, 25.8, 22.5, 17.9.

m/z [M+H]* calcd for C2sH260s: 407.1807;

HRMS (ESI
(ESD found: 407.1805.

Experimental Protocols
General Information

All reactions were carried out under an argon atmosphere in oven-dried glassware with
magnetic stirring. Reagents were purchased from commercial suppliers and used without
further purification unless otherwise noted. Anhydrous solvents were obtained by passing them
through activated alumina columns. Reaction progress was monitored by thin-layer
chromatography (TLC) on silica gel plates.

Step 1: Rhodium-Catalyzed Asymmetric C-H Insertion

» To a solution of the appropriate phenol precursor (1.0 equiv) in anhydrous dichloromethane
(0.1 M) is added the diazo compound (1.2 equiv).

The mixture is stirred at room temperature for 5 minutes.

The rhodium catalyst, Rh2(S-DOSP)z (0.01 equiv), is added in one portion.

The reaction mixture is stirred at 40 °C for 2 hours.

Upon completion, the solvent is removed under reduced pressure.
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e The crude product is purified by flash column chromatography on silica gel (eluent:
hexane/ethyl acetate) to afford the desired dihydrobenzofuran intermediate.

Step 2: Saponification

o The dihydrobenzofuran intermediate (1.0 equiv) is dissolved in a mixture of tetrahydrofuran
and water (3:1, 0.1 M).

Lithium hydroxide monohydrate (2.0 equiv) is added, and the mixture is stirred at room
temperature for 1 hour.

The reaction is quenched with 1 M HCI and extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated in vacuo to yield the carboxylic acid.

Step 3: Chalcone Formation

» To a solution of 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 equiv) and the appropriate
benzaldehyde derivative (1.1 equiv) in ethanol (0.2 M) is added piperidine (2.0 equiv) and
pyrrolidine (0.5 equiv).

The reaction mixture is heated to 80 °C and stirred for 12 hours.
After cooling to room temperature, the solvent is evaporated.

The residue is dissolved in ethyl acetate and washed with 1 M HCI, saturated sodium
bicarbonate solution, and brine.

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under
reduced pressure.

The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate)
to give the chalcone.

Step 4: Selective Oxy-Michael Reaction

e The chalcone (1.0 equiv) is dissolved in anhydrous acetonitrile (0.05 M).
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o Cesium carbonate (1.5 equiv) is added, and the mixture is stirred vigorously at room
temperature for 3 hours.

e The reaction is quenched with saturated agueous ammonium chloride solution and extracted
with ethyl acetate.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated.

e The crude flavanone is purified by flash column chromatography (eluent: hexane/ethyl
acetate).

Step 5: Deprotection to Yield Lespedezaflavanone H

o The protected flavanone (1.0 equiv) is dissolved in anhydrous dichloromethane (0.1 M) and
cooled to -78 °C.

A solution of boron trichloride in dichloromethane (1 M, 3.0 equiv) is added dropwise.

The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room

temperature over 1 hour.

The reaction is carefully quenched with methanol, and the solvent is removed under reduced
pressure.

The residue is purified by preparative HPLC to afford lespedezaflavanone H.

Mandatory Visualization
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Caption: Experimental workflow for the total synthesis of lespedezaflavanone H.
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Caption: Key reaction mechanisms in the synthesis of lespedezaflavanone H.

¢ To cite this document: BenchChem. [High-Yield Synthesis of Lespedezaflavanone H:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13441916#high-yield-synthesis-of-
lespedezaflavanone-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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